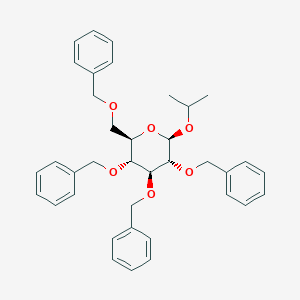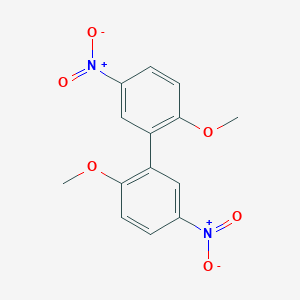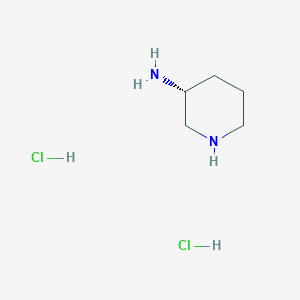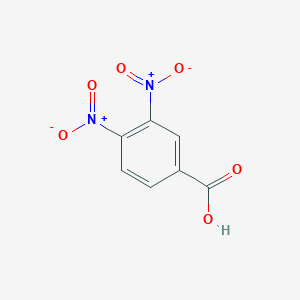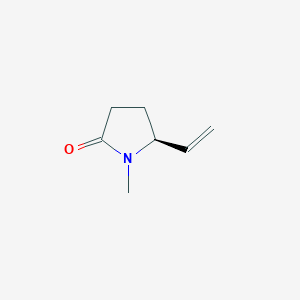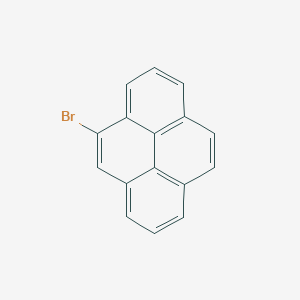
4-Bromopyrene
概要
説明
Synthesis Analysis
The synthesis of 4-Bromopyrene and its derivatives involves various chemical strategies, demonstrating the compound's versatility as a synthetic building block. For instance, the self-condensation of 4-bromopyridine under specific conditions yields a conjugated polymer with complex structure, showcasing the reactivity of 4-bromopyridine in forming polymeric materials (Feast & Tsibouklis, 1994). Another approach involves the regioselective bromination of pyrene to produce mono-, di-, tri-, and tetra-bromopyrenes, highlighting the controlled introduction of bromine atoms into the pyrene moiety (Feng et al., 2015).
Molecular Structure Analysis
The molecular structure of 4-Bromopyrene derivatives reveals a planar, fused aromatic framework, characteristic of pyrene-based compounds. This planarity plays a crucial role in the material's electronic properties and intermolecular interactions. For example, 1-Bromopyrene is noted for its nearly planar structure, facilitating π-π interactions and contributing to its solid-state packing motif (Taylor, Raithby, & Teat, 2006).
Chemical Reactions and Properties
4-Bromopyrene participates in various chemical reactions, highlighting its chemical versatility. Its reactions include cycloadditions, cross-couplings, and functionalizations that extend its application range. For instance, the copper-catalyzed cycloaddition of 4-bromosydnones with alkynes offers a regioselective method to synthesize bromopyrazoles, showcasing 4-Bromopyrene derivatives' reactivity in heterocyclic chemistry (Decuypère et al., 2015).
Physical Properties Analysis
The physical properties of 4-Bromopyrene derivatives, such as their thermal behavior, solubility, and crystallinity, are critical for their application in materials science. The planar structure of 4-Bromopyrene contributes to its solid-state arrangement and interaction with light, affecting its photophysical properties. For example, the synthesis and characterization of bromopyrene derivatives focus on their mesomorphic and photophysical properties, illustrating how molecular structure influences material properties (Yeap et al., 2012).
Chemical Properties Analysis
The chemical properties of 4-Bromopyrene, such as its reactivity towards nucleophiles and electrophiles, underpin its utility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable precursor for synthesizing complex organic molecules and polymers with specific functions. The bromination mechanism and subsequent reactions highlight the compound's versatility in organic synthesis and material science (Feng et al., 2015).
科学的研究の応用
1. Synthetic Chemistry Bromopyrenes, including 4-Bromopyrene, are significant in synthetic chemistry . They serve as vital intermediates in synthetic routes . The substitution pattern of bromoderivatives significantly impacts their subsequent functionalisation and properties . For example, 4-bromopyrene can be treated with n-BuLi followed by CH3I or ethylene oxide to yield the corresponding 4-alkylpyrenes .
2. Materials Science Bromopyrenes are also important in materials science . The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility . This allows for diverse functionalisation strategies .
3. Environmental Studies Bromopyrenes are used in environmental studies . Understanding the distinct electronic structure of pyrene is pivotal, dictating the preferential electrophilic aromatic substitution reactions at specific positions .
4. Organic Synthesis 4-Bromopyrene can be used in organic synthesis . For example, it can be treated with n-BuLi followed by CH3I or ethylene oxide to yield the corresponding 4-alkylpyrenes . Similarly, 4-acetylpyrene has been converted into 4-ethynylpyrene by successive Vilsmeier–Haack–Arnold reaction and Bodendorf fragmentation .
5. Photophysical Properties The bromination pattern of pyrene derivatives, including 4-Bromopyrene, can significantly influence their photophysical properties . These properties make them valuable tools for studying molecular interactions and environmental processes .
6. Molecular Architecture Substituted pyrenes, such as 4-Bromopyrene, can serve as building blocks for new molecular architectures . They are valuable components for materials, supramolecular and biological chemistry, due to their photophysical/electronic properties and extended rigid structure .
7. Electrochemical Studies Pyrene and its derivatives, including 4-Bromopyrene, can be used in electrochemical studies . Their unique physical and chemical properties and air stability make them valuable tools for studying molecular interactions and environmental processes .
8. Anticancer Drug Delivery There is potential for pyrene derivatives to be used in the preparation of multifunctional nanocarriers for anticancer drugs . This is still an area of active research and specific applications involving 4-Bromopyrene may emerge in the future.
9. Supramolecular Chemistry The pyrene nucleus is a valuable component for supramolecular chemistry due to its photophysical/electronic properties and extended rigid structure . Substituted pyrenes, such as 4-Bromopyrene, can serve as building blocks for new molecular architectures .
Safety And Hazards
将来の方向性
The strategic functionalisation of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalisation strategies . By elucidating efficient synthetic methodologies and reaction conditions, research contributes to advancing the synthesis and functionalisation strategies of pyrene derivatives, unlocking new possibilities for their utilisation in various fields .
特性
IUPAC Name |
4-bromopyrene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br/c17-14-9-12-5-1-3-10-7-8-11-4-2-6-13(14)16(11)15(10)12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHTZTOPYZKQLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C4=CC=CC(=C43)C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169544 | |
| Record name | Pyrene, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromopyrene | |
CAS RN |
1732-26-9 | |
| Record name | 4-Bromopyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1732-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrene, 4-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001732269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrene, 4-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromopyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



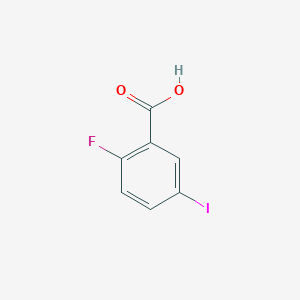

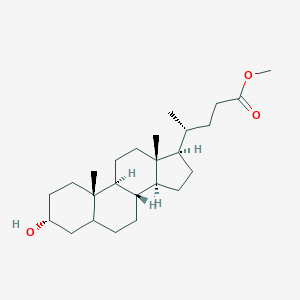

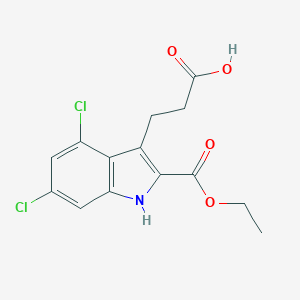

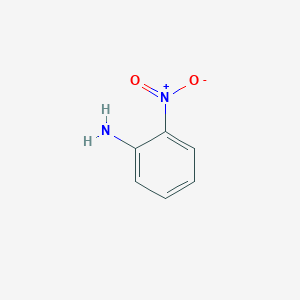
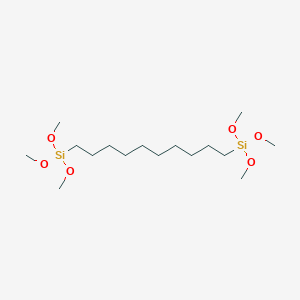
![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)
